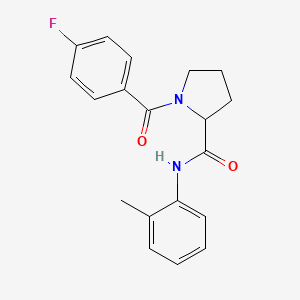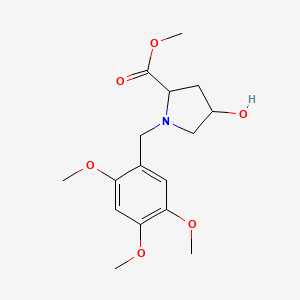![molecular formula C18H18FN5 B6053379 2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6053379.png)
2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This compound is also known by its chemical name, FPyMP, and is a member of the pyrimidine family of compounds.
Wirkmechanismus
The mechanism of action of 2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves the inhibition of various enzymes and receptors. For example, the compound has been shown to inhibit PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis. Inhibition of PDE5 results in increased levels of cGMP, leading to vasodilation and improved blood flow, which is the basis for its use in the treatment of erectile dysfunction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its mechanism of action. For example, inhibition of PDE5 results in increased levels of cGMP, leading to vasodilation and improved blood flow. This effect is responsible for the compound's use in the treatment of erectile dysfunction. Additionally, the compound has been shown to exhibit antipsychotic and antiparkinsonian effects through its inhibition of dopamine D2 receptors.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine in lab experiments include its potent inhibitory activity against various enzymes and receptors, its well-defined chemical structure, and its potential applications in drug discovery and development. However, the limitations of using this compound include its high cost and the need for specialized equipment and expertise to synthesize and handle it safely.
Zukünftige Richtungen
There are several potential future directions for research on 2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine. These include:
1. Further studies on the compound's inhibitory activity against other enzymes and receptors to identify additional potential therapeutic applications.
2. Investigation of the compound's pharmacokinetic and toxicological properties to determine its safety and efficacy in vivo.
3. Development of new synthetic routes for the compound to reduce its cost and increase its accessibility for research purposes.
4. Exploration of the compound's potential as a scaffold for the design and synthesis of novel drug candidates.
5. Investigation of the compound's potential as a diagnostic tool for the detection and monitoring of various diseases.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its potent inhibitory activity against various enzymes and receptors, well-defined chemical structure, and potential therapeutic applications make it an attractive target for further research.
Synthesemethoden
The synthesis of 2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine involves the reaction of 2-chloro-3-(2-fluorophenyl)pyrrolidine with 4-amino-1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate. This reaction results in the formation of the intermediate 2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-chloropyrimidine, which is then treated with a mild reducing agent such as sodium borohydride to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine has been studied extensively for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, including but not limited to, phosphodiesterase 5 (PDE5), phosphodiesterase 10 (PDE10), and dopamine D2 receptors. These activities make it a promising candidate for the treatment of various diseases, including erectile dysfunction, schizophrenia, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[3-(2-fluorophenyl)pyrrolidin-1-yl]-4-(1-methylpyrazol-4-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5/c1-23-11-14(10-21-23)17-6-8-20-18(22-17)24-9-7-13(12-24)15-4-2-3-5-16(15)19/h2-6,8,10-11,13H,7,9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBKJOGZRDUVAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC(=NC=C2)N3CCC(C3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-{[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thienyl]methyl}-3-piperidinyl)(3-isopropoxyphenyl)methanone](/img/structure/B6053300.png)
![N-({1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinyl}methyl)-4-methoxybenzenesulfonamide](/img/structure/B6053318.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-1-methyl-N-[2-(1-piperidinyl)ethyl]cyclopropanecarboxamide](/img/structure/B6053323.png)

![ethyl 4-[(4-iodobenzoyl)amino]benzoate](/img/structure/B6053333.png)
![methyl {2-[(5-methyl-1,3-benzoxazol-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6053338.png)
![ethyl 1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6053344.png)
![6-isopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B6053356.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6053358.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053366.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6053368.png)
![2-{[5-(acetylamino)-6-hydroxy-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B6053375.png)


